molecular formula C12H20N2O4S2 B4930190 4-(diethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide

4-(diethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide

Cat. No.: B4930190
M. Wt: 320.4 g/mol
InChI Key: RRYUTWMEEDDGCH-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S2/c1-4-14(5-2)20(16,17)10-8-11(19-9-10)12(15)13-6-7-18-3/h8-9H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYUTWMEEDDGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under suitable conditions.

    Attachment of the Diethylsulfamoyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.

Scientific Research Applications

4-(diethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog without the diethylsulfamoyl and methoxyethyl groups.

    4-(methylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide: A similar compound with a methylsulfamoyl group instead of a diethylsulfamoyl group.

    N-(2-methoxyethyl)thiophene-2-carboxamide: Lacks the sulfamoyl group entirely.

Uniqueness

4-(diethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide is unique due to the presence of both the diethylsulfamoyl and methoxyethyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further study.

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